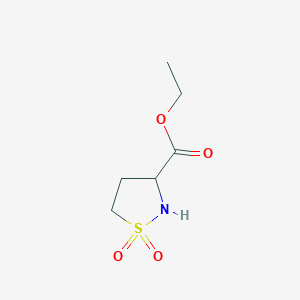
Ethyl 1,1-dioxo-isothiazolidine-3-carboxylate
Cat. No. B1489445
Key on ui cas rn:
1253789-57-9
M. Wt: 193.22 g/mol
InChI Key: DOQNCFXSMXIUGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08314250B2
Procedure details


To a solution of crude 2-{3-[((S)-4-chloro-phenyl)-1-dimethylaminomethyl-ethylamino)-methyl]-benzyl}-1,1-dioxo-1λ6-isothiazolidine-3-carboxylic acid ethyl ester (310 mg, approx. 0.61 mmol) in tetrahydrofuran (3.6 mL) was added lithium hydroxide hydrate (51 mg, 1.2 mmol) followed by water (910 μL). The reaction mixture was stirred at room temperature for 2 h, and then the mixture was concentrated under reduced pressure to remove tetrahydrofuran. The remaining solution was stirred and approximately 25 drops of 1 M hydrochloric acid were added to bring the pH to 4.5. The sample was stirred for 10 min and the aqueous solution was decanted away from the yellow gum. The gum was washed with water (2 mL). The combined aqueous layers were evaporated to dryness, and dried overnight to give 2-{3-[((S)-4-chloro-phenyl)-1-dimethylaminomethyl-ethylamino)-methyl]-benzyl}-1,1-dioxo-1λ6-isothiazolidine-3-carboxylic acid as a pale yellow residue (292 mg).
Quantity
310 mg
Type
reactant
Reaction Step One

Name
lithium hydroxide hydrate
Quantity
51 mg
Type
reactant
Reaction Step One




Name
Identifiers


|
REACTION_CXSMILES
|
C([O:3][C:4]([CH:6]1[CH2:10][CH2:9][S:8](=[O:12])(=[O:11])[NH:7]1)=[O:5])C.O.[OH-].[Li+].O>O1CCCC1>[O:11]=[S:8]1(=[O:12])[CH2:9][CH2:10][CH:6]([C:4]([OH:5])=[O:3])[NH:7]1 |f:1.2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
310 mg
|
|
Type
|
reactant
|
|
Smiles
|
C(C)OC(=O)C1NS(CC1)(=O)=O
|
|
Name
|
lithium hydroxide hydrate
|
|
Quantity
|
51 mg
|
|
Type
|
reactant
|
|
Smiles
|
O.[OH-].[Li+]
|
|
Name
|
|
|
Quantity
|
3.6 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
Step Two
|
Name
|
|
|
Quantity
|
910 μL
|
|
Type
|
reactant
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture was stirred at room temperature for 2 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
the mixture was concentrated under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to remove tetrahydrofuran
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
The remaining solution was stirred
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
approximately 25 drops of 1 M hydrochloric acid were added
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
The sample was stirred for 10 min
|
|
Duration
|
10 min
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the aqueous solution was decanted away from the yellow gum
|
WASH
|
Type
|
WASH
|
|
Details
|
The gum was washed with water (2 mL)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The combined aqueous layers were evaporated to dryness
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried overnight
|
|
Duration
|
8 (± 8) h
|
Outcomes


Product
Details
Reaction Time |
2 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
O=S1(NC(CC1)C(=O)O)=O
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 292 mg |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
